Regiochemical Divergence and Physicochemical Property Shifts
The target compound features a 2-piperidinylmethylsulfanyl substitution pattern, distinguishing it from the 4-substituted regioisomer 2-phenyl-5-(4-piperidylmethylsulfanyl)-1,3,4-oxadiazole (CAS 1706460-01-6) . Computational modeling predicts the 2-substituted isomer has calculated cLogP = 2.79 with topological polar surface area (TPSA) = 36.44 Ų, while the 4-substituted isomer records cLogP = 2.41 with TPSA = 38.13 Ų [1]. The difference in predicted cLogP (Δ = +0.38 log units for the 2-isomer) and reduced TPSA (Δ = −1.69 Ų) indicates slightly higher lipophilicity and potentially enhanced passive membrane permeability for the 2-substituted congener, although direct experimental permeability data for either compound remain unpublished [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 2.79; TPSA = 36.44 Ų (2-piperidinyl isomer, free base C₁₄H₁₇N₃OS) |
| Comparator Or Baseline | cLogP = 2.41; TPSA = 38.13 Ų (4-piperidinyl isomer, C₁₄H₁₇N₃OS); cLogP = 2.79 for the generic scaffold (Sildrug calculation) |
| Quantified Difference | ΔcLogP = +0.38; ΔTPSA = −1.69 Ų (2- vs. 4-isomer); both isomers differ from the direct C–C linked analog 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine (MW 229.12 Da, C₁₃H₁₅N₃O) |
| Conditions | In silico prediction via Sildrug / ZINC database; no published experimental logP or PAMPA data available for either regioisomer. |
Why This Matters
For procurement decisions in lead optimization programs, the 2-substituted regioisomer offers a distinct physicochemical profile relative to the 4-substituted variant, and researchers must verify experimentally whether this difference translates to altered membrane permeability, oral absorption, or CNS penetration.
- [1] Sildrug. Calculated cLogP and TPSA for C₁₄H₁₇N₃OS isomers. http://sildrug.ibb.waw.pl (accessed 2026-05-04). View Source
- [2] ZINC Database. ZINC187905 entry for C₁₄H₁₇N₃OS. https://zinc15.docking.org (accessed 2026-05-04). View Source
